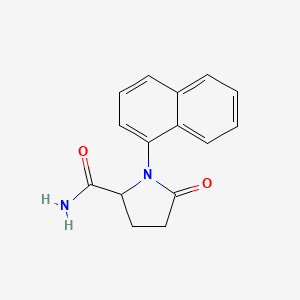

1-(Naphthalen-1-yl)-5-oxopyrrolidine-2-carboxamide

Description

1-(Naphthalen-1-yl)-5-oxopyrrolidine-2-carboxamide is a pyrrolidinone derivative characterized by a naphthalene substituent at the 1-position and a carboxamide group at the 2-position of the 5-oxopyrrolidine core. Pyrrolidinones are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective activities .

Properties

Molecular Formula |

C15H14N2O2 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

1-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C15H14N2O2/c16-15(19)13-8-9-14(18)17(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13H,8-9H2,(H2,16,19) |

InChI Key |

XTKFVRYGOGKQFP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1C(=O)N)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-2-carboxamide typically involves the reaction of naphthalene derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of naphthylamine and pyrrolidine-2,5-dione as starting materials. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as potassium hydroxide, at controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-yl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products Formed:

Oxidation: Oxidized naphthalene derivatives.

Reduction: Reduced pyrrolidine derivatives.

Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

Biological Activities

1-(Naphthalen-1-yl)-5-oxopyrrolidine-2-carboxamide has demonstrated various biological activities, making it a subject of interest in pharmacological research:

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against multidrug-resistant Gram-positive pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. These compounds are being explored as potential treatments for infections caused by resistant strains .

Anticancer Activity

Research indicates that 1-(Naphthalen-1-yl)-5-oxopyrrolidine-2-carboxamide derivatives possess anticancer properties. In vitro studies have shown effectiveness against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism of action may involve inducing apoptosis or inhibiting cancer cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing novel derivatives of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-2-carboxamide revealed promising antibacterial activity against resistant strains. The compounds were tested using broth microdilution methods, demonstrating structure-dependent efficacy against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa .

Case Study 2: Anticancer Potential

Another investigation assessed the anticancer effects of this compound in an A549 cell culture model. Results indicated that specific derivatives exhibited high growth inhibition percentages, suggesting their potential as chemotherapeutic agents. The study compared these effects to standard treatments like cisplatin .

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological profile of 5-oxopyrrolidine derivatives is highly dependent on substituents. Below is a comparison of key analogs:

Key Observations :

- Naphthalene-containing analogs (e.g., compound 32 in ) exhibit high potency in enzyme inhibition, suggesting that the naphthalene group enhances target binding.

- Chlorinated phenyl derivatives (e.g., ) show strong antimicrobial and antioxidant activities, likely due to electron-withdrawing effects improving stability and reactivity.

- Hydroxyphenyl analogs (e.g., ) demonstrate versatility in derivatization, enabling tailored biological activity.

Pharmacological Activity Comparison

Enzyme Inhibition

Compound 32 (), which shares the naphthalen-1-yl group with the target compound, inhibits kallikrein-related peptidase 6 (KLK6) with single-digit nanomolar potency (IC₅₀ = 3.2 nM). This is attributed to the naphthalene group’s role in hydrophobic interactions within the KLK6 binding pocket. In contrast, non-aromatic analogs (e.g., piracetam) lack such specificity .

Antimicrobial and Anticancer Activity

- Chlorinated derivatives () exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans, outperforming non-halogenated analogs.

- Dichloro-hydroxyphenyl derivatives () show IC₅₀ values of 12–18 µM against HCT116 colon cancer cells, comparable to 5-fluorouracil (IC₅₀ = 10 µM) .

Physicochemical Properties

Insights :

- Compound 32’s oxazolidinone ring improves metabolic stability compared to simpler pyrrolidinone analogs .

Biological Activity

1-(Naphthalen-1-yl)-5-oxopyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its antimicrobial, anticancer, and antioxidant properties, highlighting structure-activity relationships and relevant case studies.

Antimicrobial Activity

Recent studies have shown that derivatives of 5-oxopyrrolidines exhibit notable antimicrobial activity against various multidrug-resistant pathogens. For instance, compounds structurally related to 1-(Naphthalen-1-yl)-5-oxopyrrolidine-2-carboxamide were tested against Gram-positive bacteria, including Staphylococcus aureus and Klebsiella pneumoniae, using broth microdilution techniques to determine minimum inhibitory concentrations (MIC) .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine | >128 | Staphylococcus aureus |

| 5-Fluorobenzimidazole | 8 | Staphylococcus aureus |

| 3,5-Dichloro-2-hydroxyphenyl derivative | 64 | Klebsiella pneumoniae |

These findings indicate that while some derivatives showed limited activity (MIC > 128 µg/mL), others demonstrated promising antimicrobial effects, suggesting that modifications in the chemical structure can enhance efficacy against resistant strains .

Anticancer Activity

The anticancer potential of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-2-carboxamide has been explored through various in vitro studies. Notably, compounds with similar structures were evaluated for their cytotoxic effects on A549 human lung cancer cells. The incorporation of specific substituents significantly influenced their anticancer activity.

Case Study: Structure-Activity Relationship

In a study comparing several derivatives, the compound with a 3,5-dichloro substitution exhibited the highest cytotoxicity, reducing cell viability by approximately 75% at a concentration of 100 µM. In contrast, other analogues without this modification showed reduced efficacy .

Table 2: Cytotoxicity of Selected Compounds on A549 Cells

| Compound Name | Viability (%) | Concentration (µM) |

|---|---|---|

| Control (Cisplatin) | 20 | 10 |

| 1-(Naphthalen-1-yl)-5-oxopyrrolidine | 67.4 | 100 |

| 3,5-Dichloro derivative | 24.5 | 100 |

These results highlight the importance of chemical modifications in enhancing the anticancer properties of pyrrolidine derivatives .

Antioxidant Activity

The antioxidant capacity of compounds related to 1-(Naphthalen-1-yl)-5-oxopyrrolidine has also been investigated. Using the DPPH radical scavenging method, certain derivatives demonstrated antioxidant activities surpassing that of ascorbic acid, indicating their potential therapeutic applications in oxidative stress-related diseases .

Table 3: Antioxidant Activity Comparison

| Compound Name | DPPH Scavenging (%) | Comparison to Ascorbic Acid |

|---|---|---|

| N-(1,3-Dioxoisoindolin-2-yl) | 135 | Higher |

| N’-(1-(Naphthalen-1-yl)ethylidene) | 130 | Higher |

Q & A

Basic: What are the optimal synthetic routes for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-2-carboxamide?

Answer:

The synthesis typically involves multi-step processes, including condensation reactions and functional group modifications. Key steps include:

- Core pyrrolidinone formation : Reacting a substituted amine (e.g., 2-amino-4-methylphenol) with a dicarboxylic acid derivative (e.g., itaconic acid) under reflux in aqueous or aprotic solvents .

- Carboxamide coupling : Introducing the naphthalene moiety via nucleophilic acyl substitution using activated carbonyl intermediates (e.g., naphthalene-1-carbonyl chloride) .

- Purification : Recrystallization from mixed solvents (e.g., methanol-water) or column chromatography to isolate the target compound. Microwave-assisted synthesis may reduce reaction times and improve yields .

Basic: How is the structural integrity of this compound verified in experimental settings?

Answer:

Structural confirmation relies on spectroscopic and crystallographic methods:

- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., distinguishing pyrrolidinone carbonyls at ~170 ppm and naphthalene aromatic signals). IR spectroscopy identifies functional groups (e.g., amide N–H stretches at ~3300 cm⁻¹) .

- X-ray crystallography : Resolves stereochemistry and molecular packing. For example, analogs like 1-[3-(Naphthalen-1-yl)phenyl]naphthalene show planar aromatic systems with mixed cis/trans configurations, validated via R-factor analysis (e.g., R = 0.050) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Discrepancies often arise from assay variability or structural impurities. Mitigation strategies include:

- Standardized assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for anticancer activity) to normalize results .

- Purity validation : Employ HPLC-MS (>95% purity thresholds) to eliminate confounding effects from byproducts .

- Mechanistic studies : Compare binding affinities (e.g., via SPR or molecular docking) to correlate structural features (e.g., naphthalene hydrophobicity) with activity .

Advanced: What strategies enhance the compound's stability under varying experimental conditions?

Answer:

Stability is pH- and temperature-dependent:

- pH control : Avoid prolonged exposure to acidic/basic conditions (e.g., pH < 3 or >10) to prevent hydrolysis of the carboxamide group. Buffered solutions (pH 6–8) are optimal .

- Temperature management : Store at 0–6°C in anhydrous solvents (e.g., DMSO) to minimize thermal degradation. Lyophilization enhances long-term stability .

- Light protection : Use amber vials to prevent photodegradation of the naphthalene moiety .

Basic: What pharmacological targets are associated with this compound?

Answer:

Pyrrolidinone derivatives are known to interact with:

- Enzymes : Cyclooxygenase-2 (COX-2) inhibition for anti-inflammatory activity .

- Receptors : GABA_A modulation for anticonvulsant effects, comparable to piracetam .

- DNA topoisomerases : Intercalation via the naphthalene group, inducing apoptosis in cancer cells .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

Key modifications include:

- Naphthalene substitution : Introducing electron-withdrawing groups (e.g., –Cl) at the 4-position enhances cytotoxicity (e.g., IC₅₀ improvements by 2–3×) .

- Pyrrolidinone ring functionalization : Methylation at C3 improves metabolic stability but may reduce solubility .

- Amide linker replacement : Thiourea or hydrazone analogs increase selectivity for kinase targets (e.g., EGFR) .

Advanced: What analytical methods are critical for assessing purity and stereochemical fidelity?

Answer:

Beyond basic spectroscopy:

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IA) and hexane/isopropanol gradients .

- Mass spectrometry (HRMS) : Confirms molecular weight (<2 ppm error) and detects trace impurities .

- Thermogravimetric analysis (TGA) : Evaluates thermal decomposition profiles to identify polymorphic forms .

Advanced: How do in vitro findings translate to in vivo models, and what are key pitfalls?

Answer:

Translational challenges include:

- Bioavailability : Low solubility (<0.1 mg/mL in PBS) may necessitate formulation with cyclodextrins or liposomes .

- Metabolic clearance : Rapid glucuronidation in liver microsomes (e.g., t₁/₂ < 30 min) requires prodrug strategies .

- Toxicity : Off-target effects (e.g., hepatotoxicity at >50 µM) demand dose-ranging studies in rodents before clinical trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.